molecular formula C16H19NO3 B12400121 hMAO-B/MB-COMT-IN-1

hMAO-B/MB-COMT-IN-1

Cat. No.: B12400121
M. Wt: 273.33 g/mol
InChI Key: ZSGNXVFMAMFAQY-YPCIICBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-1 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods are designed to ensure high purity and yield, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

hMAO-B/MB-COMT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

hMAO-B/MB-COMT-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the cellular mechanisms of oxidative damage and protection. In medicine, it is being researched for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s Disease. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of hMAO-B/MB-COMT-IN-1 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound reduces the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps protect neurons from oxidative damage and supports their function. The molecular targets and pathways involved include the MAO-B and COMT enzymes, as well as the signaling pathways that regulate oxidative stress and neuronal survival .

Comparison with Similar Compounds

hMAO-B/MB-COMT-IN-1 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors such as entacapone and tolcapone. this compound stands out due to its ability to inhibit both enzymes simultaneously, providing a more comprehensive approach to protecting neurons and treating neurodegenerative diseases .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(2E,4E)-5-(3,4-dihydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C16H19NO3/c18-14-9-8-13(12-15(14)19)6-2-3-7-16(20)17-10-4-1-5-11-17/h2-3,6-9,12,18-19H,1,4-5,10-11H2/b6-2+,7-3+

InChI Key

ZSGNXVFMAMFAQY-YPCIICBESA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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